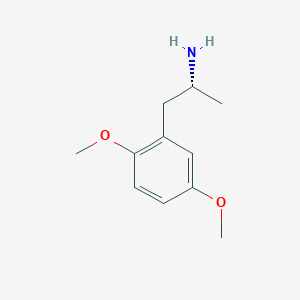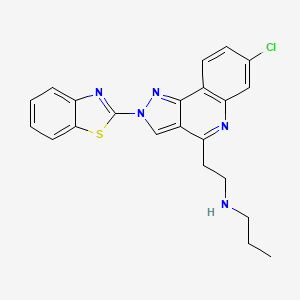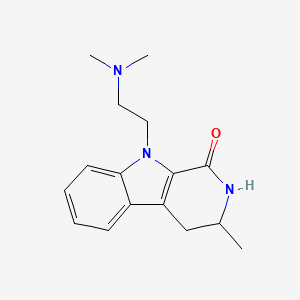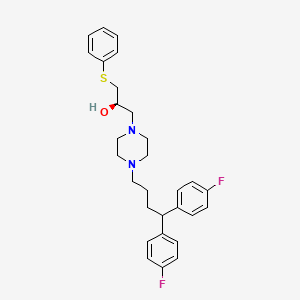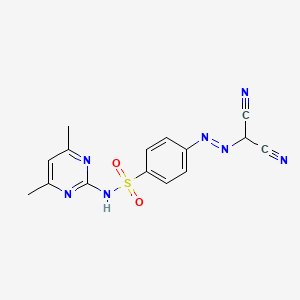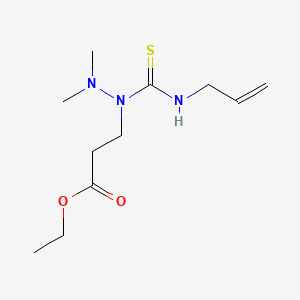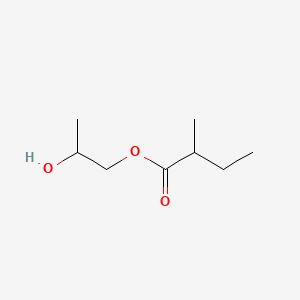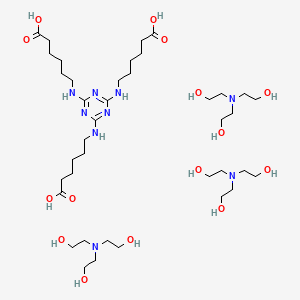
Einecs 279-506-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Einecs 279-506-0 typically involves synthetic polymerization. Specifically, it is synthesized by reacting triazine with vinyl triethanolamine under appropriate reaction conditions . This method ensures the formation of the desired compound with high purity and yield.
Analyse Des Réactions Chimiques
Einecs 279-506-0 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Einecs 279-506-0 has a wide range of scientific research applications, including:
Chemistry: Used as a dispersant in various chemical formulations to improve the stability and homogeneity of mixtures.
Biology: Employed in biological studies to investigate its effects on cellular processes and interactions.
Medicine: Explored for potential therapeutic applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Einecs 279-506-0 involves its interaction with molecular targets and pathways within biological systems. It exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Einecs 279-506-0 can be compared with other similar compounds, such as:
6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)trihexanoic acid: Similar in structure but differs in its interaction with other molecules.
2,2’,2’'-nitrilotriethanol: Shares some functional groups but has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
80584-92-5 |
|---|---|
Formule moléculaire |
C21H36N6O6.3C6H15NO3 C39H81N9O15 |
Poids moléculaire |
916.1 g/mol |
Nom IUPAC |
6-[[4,6-bis(5-carboxypentylamino)-1,3,5-triazin-2-yl]amino]hexanoic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C21H36N6O6.3C6H15NO3/c28-16(29)10-4-1-7-13-22-19-25-20(23-14-8-2-5-11-17(30)31)27-21(26-19)24-15-9-3-6-12-18(32)33;3*8-4-1-7(2-5-9)3-6-10/h1-15H2,(H,28,29)(H,30,31)(H,32,33)(H3,22,23,24,25,26,27);3*8-10H,1-6H2 |
Clé InChI |
CAQVCPKFGUCELS-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CCNC1=NC(=NC(=N1)NCCCCCC(=O)O)NCCCCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Description physique |
Other Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


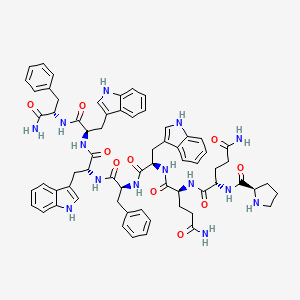
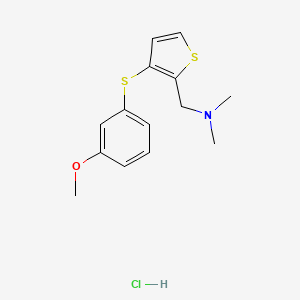
![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)
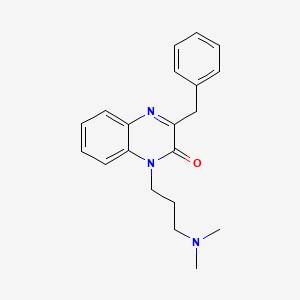
![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)


